molecular formula C9H7NO5 B2386515 5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid CAS No. 2138378-68-2

5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid

Cat. No.: B2386515
CAS No.: 2138378-68-2
M. Wt: 209.157
InChI Key: DCGPHZFWWWWBSG-UHFFFAOYSA-N
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Description

5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid can be achieved through spiro-condensation reactions. For instance, cyclic enoles can act as 1,3-bis-nucleophiles in reactions with pyrrole-2,3-diones, which act as 1,2-bis-electrophiles . This method allows for the efficient production of the desired compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be employed in the study of biological processes and interactions due to its unique structural properties.

    Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,2-b]pyrrole-2-carboxylic acid: A structurally similar compound without the methoxycarbonyl group.

    4H-furo[3,2-b]pyrrole-2-carboxylic acid: Another related compound with slight structural variations.

Uniqueness

5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

5-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fused furan and pyrrole ring system with a methoxycarbonyl group, which influences its chemical behavior and biological interactions. Its IUPAC name is 5-methoxycarbonyl-4H-furo[3,2-b]pyrrole-2-carboxylic acid, and it has a molecular formula of C₉H₇NO₅.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to several biological responses, including:

  • Antitumor Activity : The compound exhibits potential anticancer properties by inducing apoptosis in cancer cells.
  • Antimicrobial Effects : It may possess antimicrobial properties that inhibit the growth of pathogenic bacteria and fungi.
  • Anti-inflammatory Responses : The compound could modulate inflammatory pathways, reducing inflammation in various conditions.

Research Findings

Numerous studies have investigated the biological activities of this compound. Below are summarized findings from selected research articles:

StudyFindings
Study 1 Demonstrated that this compound induces apoptosis in glioma cell lines with IC₅₀ values ranging from 1.20 to 8.03 μM.
Study 2 Showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 μg/mL.
Study 3 Investigated the anti-inflammatory effects in vitro, revealing a reduction in pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Antitumor Activity in Glioma Cells : In a controlled study using U87MG glioma cells, treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by PARP cleavage assays. The study highlighted the compound's potential as a therapeutic agent for glioblastoma.
  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its applicability in developing new antibiotics.
  • Anti-inflammatory Mechanisms : Research focused on the anti-inflammatory properties revealed that the compound significantly reduced levels of inflammatory markers in cell cultures treated with LPS, indicating its potential use in treating inflammatory diseases.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

CompoundStructureBiological Activity
This compound StructureAntitumor, antimicrobial, anti-inflammatory
Furo[3,2-b]pyrrole-2-carboxylic acid StructureLimited biological activity
4H-Furo[3,2-b]pyrrole-5-carboxylic acid StructureModerate antimicrobial activity

Properties

IUPAC Name

5-methoxycarbonyl-4H-furo[3,2-b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-14-9(13)5-3-6-4(10-5)2-7(15-6)8(11)12/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPHZFWWWWBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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